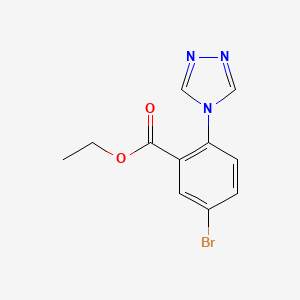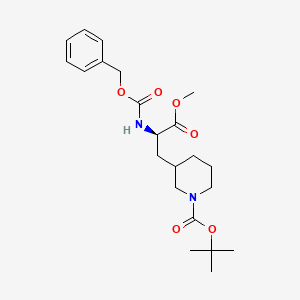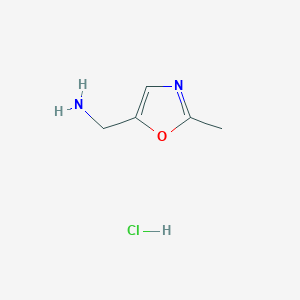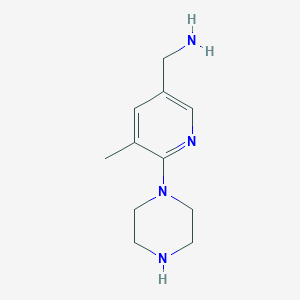
3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using fluorinated benzyl and phenyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorobenzyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
3-Amino-1-benzyl-4-phenylazetidin-2-one: Lacks the fluorine substituents.
3-Amino-1-(4-chlorobenzyl)-4-(2-chlorophenyl)azetidin-2-one: Contains chlorine instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one may enhance its biological activity, metabolic stability, and binding affinity to targets compared to non-fluorinated analogs.
特性
分子式 |
C16H14F2N2O |
|---|---|
分子量 |
288.29 g/mol |
IUPAC名 |
3-amino-4-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C16H14F2N2O/c17-11-7-5-10(6-8-11)9-20-15(14(19)16(20)21)12-3-1-2-4-13(12)18/h1-8,14-15H,9,19H2 |
InChIキー |
LCRLBTDJPNMCGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
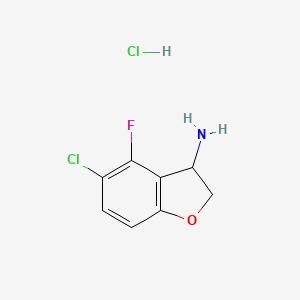
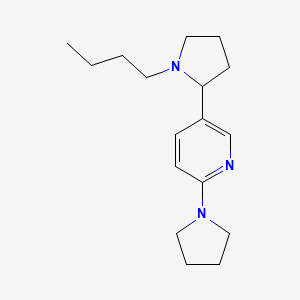
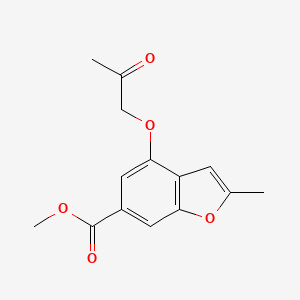


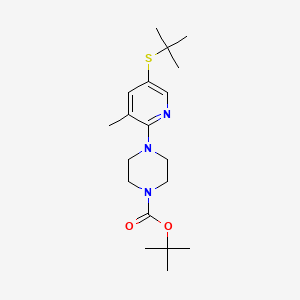
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
